benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid
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Overview
Description
Benzyl carbamimidothioate;tricyclo[52102,6]dec-8-ene-4-carboxylic acid is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid typically involves multiple steps, starting with the preparation of the tricyclic core. One common method involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the tricyclic structure. Subsequent functionalization steps introduce the benzyl carbamimidothioate and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins or nucleic acids could make it useful in drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tricyclic structure allows for specific binding interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene: This compound shares a similar tricyclic core but differs in its functional groups.
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another tricyclic compound with different substituents, used in neuroprotective research.
Uniqueness
Benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid is unique due to its specific combination of functional groups and tricyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
7497-32-7 |
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Molecular Formula |
C19H24N2O2S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid |
InChI |
InChI=1S/C11H14O2.C8H10N2S/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8;9-8(10)11-6-7-4-2-1-3-5-7/h1-2,6-10H,3-5H2,(H,12,13);1-5H,6H2,(H3,9,10) |
InChI Key |
VNJYOKALFVKOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C3CC2C=C3)C(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
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